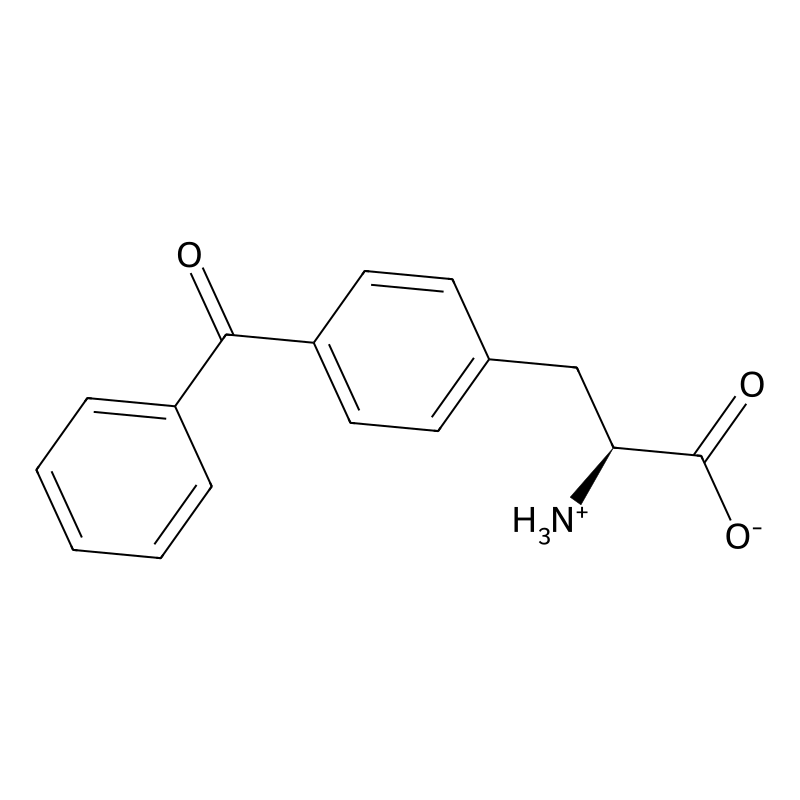4-Benzoyl-l-phenylalanine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Photoreactive Probe for Protein-Protein Interactions (PPIs)
One of the most valuable applications of 4-Benzoyl-L-phenylalanine lies in its ability to covalently capture protein-protein interactions. pBpa contains a light-sensitive group that can be incorporated into proteins through standard peptide synthesis techniques. Upon exposure to UV light, this group reacts with nearby molecules, forming a permanent bond. Researchers can strategically introduce pBpa into specific sites within a protein of interest. Subsequent UV irradiation in a cellular environment allows the capture of any interacting proteins. This technique, known as photocrosslinking, helps identify and characterize protein-protein interactions crucial for biological processes [].
However, a limitation of pBpa is its sometimes low reactivity during photocrosslinking. To address this, scientists have developed halogenated analogs of pBpa. These modified versions exhibit increased crosslinking efficiency, allowing for better detection of protein-protein interactions [].
Studying Bacterial Metabolism
4-Benzoyl-L-phenylalanine can also be used to investigate bacterial metabolic pathways. Researchers have studied how specific bacteria metabolize this non-natural amino acid. One study involving Klebsiella sp. CK6, a bacterium isolated from the rhizosphere of a plant, demonstrated that 4-Benzoyl-L-phenylalanine was broken down into phenylethanol and phenylacetic acid []. This research provides insights into the metabolic versatility of bacteria and their ability to utilize structurally diverse compounds.
4-Benzoyl-L-phenylalanine (Bzl-Phe) is a modified amino acid. It is derived from the natural amino acid L-phenylalanine by attaching a benzoyl group to its side chain []. Bzl-Phe is a photoreactive amino acid, meaning it reacts to light []. This property makes it valuable for scientific research, particularly in protein chemistry [].
Molecular Structure Analysis
Bzl-Phe shares the core structure of most amino acids, with an amino group, a carboxylic acid group, and a central carbon atom. However, unlike L-phenylalanine, the side chain of Bzl-Phe has a benzene ring attached to it through a carbonyl group (C=O) []. This modification adds bulk and hydrophobicity (water-repelling nature) to the molecule [].
Chemical Reactions Analysis
Bzl-Phe is a valuable building block for peptide synthesis, a process of creating chains of amino acids. Scientists can incorporate Bzl-Phe into peptides using a technique called solid-phase synthesis [].
The specific chemical reactions involved in Bzl-Phe synthesis depend on the chosen method. However, they typically involve coupling reactions between Bzl-Phe and other amino acids [].
Due to its photoreactive nature, Bzl-Phe can be used as a photolabel. When exposed to light, Bzl-Phe can covalently bond to nearby molecules in a protein []. This allows researchers to identify the location of Bzl-Phe within a protein structure.
Physical And Chemical Properties Analysis
Information on the specific physical and chemical properties of Bzl-Phe, such as melting point, boiling point, and solubility, is not readily available from scientific sources.
The primary chemical reaction involving 4-benzoyl-L-phenylalanine is its photocrosslinking ability. When exposed to ultraviolet light (350–365 nm), the carbonyl group undergoes an n to π* transition, forming a diradical species that can covalently bond with nearby molecules. This reaction is particularly useful for capturing protein-protein interactions in vitro and in vivo . The compound can also participate in coupling reactions during peptide synthesis, where it is combined with other amino acids to form longer peptide chains.
4-Benzoyl-L-phenylalanine exhibits significant biological activity due to its ability to facilitate the study of protein interactions. Its incorporation into proteins allows researchers to use photocrosslinking techniques to identify and characterize protein-protein interactions crucial for various biological processes. Additionally, studies have shown that certain bacteria can metabolize this compound, breaking it down into phenylethanol and phenylacetic acid, which provides insights into bacterial metabolic pathways .
The synthesis of 4-benzoyl-L-phenylalanine typically involves several methodologies:
- Friedel-Crafts Reaction: This method utilizes trifluoromethanesulfonic acid as a catalyst to attach the benzoyl group to L-phenylalanine.
- Solid-Phase Peptide Synthesis: This technique incorporates 4-benzoyl-L-phenylalanine into peptides by sequentially adding amino acids onto a solid support .
- Halogenation: Modifications can be made to enhance photocrosslinking efficiency by introducing halogenated analogs of 4-benzoyl-L-phenylalanine .
The applications of 4-benzoyl-L-phenylalanine are diverse:
- Photocrosslinking: Used extensively in protein chemistry for studying protein-protein interactions.
- Peptide Synthesis: Serves as a building block in the synthesis of peptides and proteins.
- Metabolic Studies: Investigated for its role in bacterial metabolism and potential applications in biotechnology .
Research has demonstrated that 4-benzoyl-L-phenylalanine can effectively capture endogenous protein-protein interactions when incorporated into proteins and irradiated with ultraviolet light. Studies have shown that halogenated derivatives of this compound increase the efficiency of these interactions, providing a more robust tool for mapping protein interactions within living cells .
Several compounds share structural or functional similarities with 4-benzoyl-L-phenylalanine. Here are some notable examples:
| Compound Name | Structure Similarity | Unique Feature |
|---|---|---|
| L-Phenylalanine | Core amino acid structure | Naturally occurring amino acid |
| p-Bromobenzoyl-L-phenylalanine | Halogenated derivative | Increased photocrosslinking efficiency |
| p-Acetyl-L-phenylalanine | Acetyl group instead of benzoyl | Less bulky than 4-benzoyl-L-phenylalanine |
| p-Nitrobenzoyl-L-phenylalanine | Nitro group addition | Potential for different reactivity profiles |
The uniqueness of 4-benzoyl-L-phenylalanine lies in its specific photoreactive properties that allow for targeted studies of protein interactions, making it an invaluable tool in biochemical research .
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
Other CAS
Wikipedia
Dates
2: Starkey JR, Uthayakumar S, Berglund DL. Cell surface and substrate distribution of the 67-kDa laminin-binding protein determined by using a ligand photoaffinity probe. Cytometry. 1999 Jan 1;35(1):37-47. PubMed PMID: 10554179.
3: Henry LK, Khare S, Son C, Babu VV, Naider F, Becker JM. Identification of a contact region between the tridecapeptide alpha-factor mating pheromone of Saccharomyces cerevisiae and its G protein-coupled receptor by photoaffinity labeling. Biochemistry. 2002 May 14;41(19):6128-39. PubMed PMID: 11994008.







